molecular formula C9H10O2 B13795455 Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid CAS No. 70209-68-6

Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid

Cat. No.: B13795455
CAS No.: 70209-68-6
M. Wt: 150.17 g/mol
InChI Key: OSCWBUQAANCSNH-UHFFFAOYSA-N
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Description

Bicyclo[222]octa-5,7-diene-2-carboxylic acid is an organic compound with the molecular formula C9H10O2 It is a bicyclic structure featuring a diene and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For example, the reaction of cyclohexa-1,3-diene with maleic anhydride under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diene to a saturated bicyclic structure.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) are used under acidic or basic conditions.

Major Products

    Oxidation: Bicyclo[2.2.2]octa-5,7-diene-2,3-dicarboxylic acid.

    Reduction: Bicyclo[2.2.2]octane-2-carboxylic acid.

    Substitution: Bicyclo[2.2.2]octa-5,7-diene-2-carboxylate esters or amides.

Scientific Research Applications

Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid depends on its specific application. In chemical reactions, the diene and carboxylic acid functional groups participate in various transformations. For example, in Diels-Alder reactions, the diene acts as a nucleophile, reacting with electrophilic dienophiles to form new cyclic structures. The carboxylic acid group can also participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

CAS No.

70209-68-6

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid

InChI

InChI=1S/C9H10O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1-4,6-8H,5H2,(H,10,11)

InChI Key

OSCWBUQAANCSNH-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC(C1C(=O)O)C=C2

Origin of Product

United States

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